2-Fluoro-3-(methylcarbamoyl)phenylboronic acid
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Overview
Description
2-Fluoro-3-(methylcarbamoyl)phenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a fluoro group and a methylcarbamoyl group. These functional groups confer distinct chemical properties that make it valuable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
These esters are formed when the boronic acid reacts with a diol-containing compound, such as a sugar or a protein .
Biochemical Pathways
Boronic acids are often used in the synthesis of biologically active compounds, suggesting that they may play a role in various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids, in general, are influenced by their ability to form reversible covalent complexes with diols, which can impact their absorption and distribution .
Result of Action
The ability of boronic acids to form reversible covalent complexes with diols can result in various biological effects, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-(methylcarbamoyl)benzeneboronic acid. For instance, the pH of the environment can affect the stability of the boronate esters formed by boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of 2-Fluoro-3-(methylcarbamoyl)phenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group yields phenols, while reduction of the carbamoyl group produces amines.
Scientific Research Applications
2-Fluoro-3-(methylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group.
3-Fluorophenylboronic acid: Similar structure but lacks the carbamoyl group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a fluoro group.
Uniqueness
2-Fluoro-3-(methylcarbamoyl)phenylboronic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the fluoro and carbamoyl groups allows for a broader range of chemical transformations and applications compared to simpler boronic acid derivatives .
Properties
IUPAC Name |
[2-fluoro-3-(methylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c1-11-8(12)5-3-2-4-6(7(5)10)9(13)14/h2-4,13-14H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAILSJPZRGIKHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)NC)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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